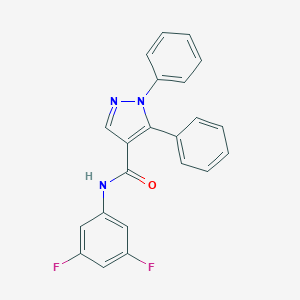
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. This compound has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-viral, and anti-angiogenic activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to suppress the replication of several viruses, including influenza and hepatitis C virus. This compound has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of the compound for clinical use.
Orientations Futures
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Exploration of the mechanism of action of this compound at the molecular level.
5. Development of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a novel small molecule with promising potential for therapeutic applications, especially in the field of cancer research. The compound has been extensively studied for its anti-tumor activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to optimize the formulation and dosage of the compound for clinical use and to explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,5-difluoroaniline and 1,5-diphenylpyrazole-4-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
Propriétés
Formule moléculaire |
C22H15F2N3O |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-(3,5-difluorophenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H15F2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |
Clé InChI |
QJBFCNCLORQJGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)
![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)
![3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287309.png)
![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)
